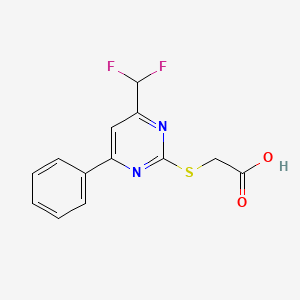

![molecular formula C13H9NO2S B1298084 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 370587-15-8](/img/structure/B1298084.png)

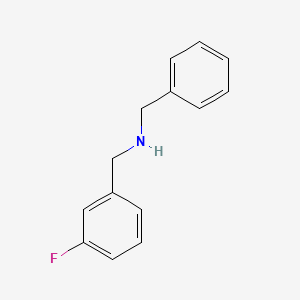

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves one-pot reactions or multistep synthetic routes. For instance, a one-pot reaction is described for the synthesis of triazine derivatives, which are structurally related to the compound of interest . Similarly, the synthesis of oxazolone derivatives is achieved through nucleophilic ring-opening followed by cyclization . These methods suggest that the synthesis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one could potentially be accomplished through similar strategies, possibly involving the condensation of appropriate precursors and cyclization steps.

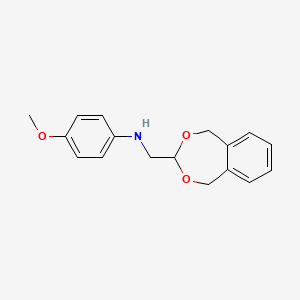

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized using techniques such as FT-IR, NMR, XRD, and SEM . Density functional theory (DFT) is also employed to optimize the molecular structure and predict vibrational spectra and optical properties . These methods would likely be applicable to the analysis of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, providing detailed information about its molecular geometry, electronic structure, and potential interactions with other molecules.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds can be quite diverse. For example, oxazolone derivatives can undergo nucleophilic ring-opening reactions, which can be further functionalized through various chemical transformations . Triazine derivatives can participate in Knoevenagel condensation and heterocyclization reactions, leading to a wide range of products . These findings suggest that 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one may also exhibit versatile reactivity, allowing for the synthesis of a variety of derivatives with potential biological or optoelectronic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. For instance, the optical properties such as band gaps, absorption index, and dielectric constant are important for materials used in optoelectronics . The biological activity, including cytotoxicity against cancer cell lines, is a key factor for pharmaceutical applications . These properties are typically determined through experimental studies and can be influenced by the specific molecular structure of the compound. Therefore, a detailed investigation of the physical and chemical properties of 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one would be necessary to assess its potential uses.

Applications De Recherche Scientifique

-

Chemistry and Synthesis

- The compound “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” is a type of heterocycle . Heterocycles are widely used in various fields of chemistry due to their diverse biological activities.

- The method for synthesizing this compound involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .

- The formation of the dihydro analogs correlated with the electron density on the aromatic ring: Electron-donating groups favored the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tended to favor the dihydro product .

-

Potential Biological Activities

- Some structures related to “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” have exhibited hypolipidemic activity .

- Other benzoxazinones demonstrated potential as protease inhibitors . In particular, 4H-benzo[d][1,3]oxazin-4-one was shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase, which is the presumed tissue degenerating agent in the pathogenesis of several diseases .

-

Microwave-Assisted Synthesis

-

Electron Density Studies

- The formation of “2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one” and its dihydro analogs is influenced by the electron density on the aromatic ring . Electron-donating groups favor the formation of the 4H-benzo[d][1,3]oxazin-4-ones, while electron-withdrawing groups tend to favor the dihydro product . This could be useful in studies of electron density and reactivity .

-

Potential Protease Inhibitor

-

Potential Hypolipidemic Activity

-

Thieno[3,2-d]pyrimidine Derivatives

-

Pyrido[2,3-d]pyrimidin-5-one Derivatives

-

Pyrimidino[4,5-d][1,3]oxazine Derivatives

-

Cytotoxic and Antibacterial Activities

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-6-phenylthieno[2,3-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c1-8-14-12-10(13(15)16-8)7-11(17-12)9-5-3-2-4-6-9/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYCLUAWKGBTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350190 |

Source

|

| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

CAS RN |

370587-15-8 |

Source

|

| Record name | 2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298014.png)

![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)

![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)

![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)